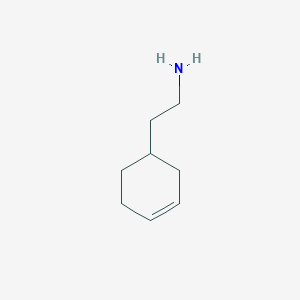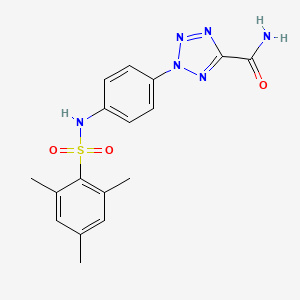
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, also known as TATC, is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide' involves the reaction of 4-(2,4,6-trimethylphenylsulfonamido)aniline with sodium azide and carbon dioxide to form the tetrazole ring, followed by the addition of a carboxamide group to the tetrazole ring.
Starting Materials
4-(2,4,6-trimethylphenylsulfonamido)aniline, Sodium azide, Carbon dioxide, Acetic anhydride, Triethylamine, Chloroform, Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide
Reaction
Step 1: Dissolve 4-(2,4,6-trimethylphenylsulfonamido)aniline in chloroform and add sodium azide. Stir the mixture at room temperature for 24 hours to form the tetrazole ring., Step 2: Add carbon dioxide to the reaction mixture and stir for an additional 24 hours to complete the formation of the tetrazole ring., Step 3: Add acetic anhydride and triethylamine to the reaction mixture and stir for 2 hours to form the acetylated tetrazole intermediate., Step 4: Add methanol to the reaction mixture and stir for 2 hours to remove excess acetic anhydride., Step 5: Add diethyl ether to the reaction mixture and filter the resulting solid. Wash the solid with diethyl ether and dry under vacuum to obtain the acetylated tetrazole intermediate., Step 6: Dissolve the acetylated tetrazole intermediate in methanol and add hydrochloric acid. Stir the mixture at room temperature for 2 hours to remove the acetyl group., Step 7: Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9., Step 8: Add methanol to the reaction mixture and filter the resulting solid. Wash the solid with methanol and dry under vacuum to obtain the final product, '2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide'.
Mécanisme D'action
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide exerts its biological activity by binding to specific targets in cells. In the case of CA IX inhibition, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. In the case of Hsp90 inhibition, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide binds to a specific pocket in the protein, preventing it from interacting with its client proteins.
Effets Biochimiques Et Physiologiques
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects, depending on the target it binds to. In the case of CA IX inhibition, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to induce cell death in cancer cells. In the case of Hsp90 inhibition, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to induce the degradation of client proteins, leading to cell death. 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has also been shown to exhibit anti-inflammatory activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide in lab experiments is its specificity towards its targets. 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to exhibit high selectivity towards CA IX and Hsp90, making it a useful tool for studying these proteins. However, one of the limitations of using 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is its relatively low potency compared to other inhibitors. This may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide. One direction is to optimize its potency towards its targets, particularly in the case of CA IX inhibition. Another direction is to study its potential use as a diagnostic tool for detecting CA IX expression in cancer cells. Additionally, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide could be further studied for its potential use in other fields, such as materials science and biochemistry.
Applications De Recherche Scientifique
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential application in various fields. In medicinal chemistry, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to exhibit anticancer activity by inhibiting the activity of a specific enzyme called carbonic anhydrase IX (CA IX). 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has also been studied for its potential use as a diagnostic tool for detecting CA IX expression in cancer cells. In biochemistry, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to inhibit the activity of a specific protein called Hsp90, which is involved in protein folding and stability. 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has also been studied for its potential use as a tool for studying protein-protein interactions. In materials science, 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has been studied for its potential use as a building block for constructing molecular frameworks.
Propriétés
IUPAC Name |
2-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-10-8-11(2)15(12(3)9-10)27(25,26)21-13-4-6-14(7-5-13)23-20-17(16(18)24)19-22-23/h4-9,21H,1-3H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBKWYDNSZQBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

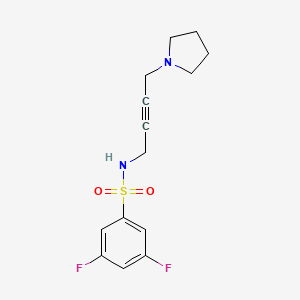
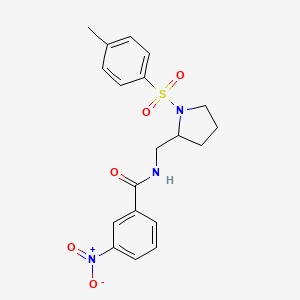
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2853464.png)
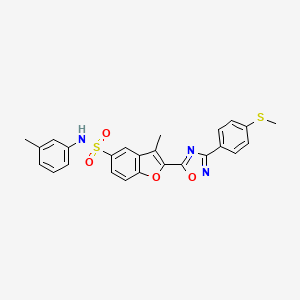

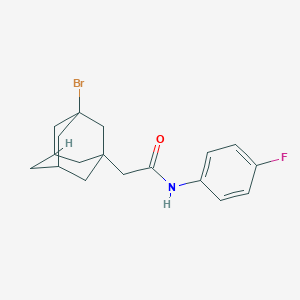
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)
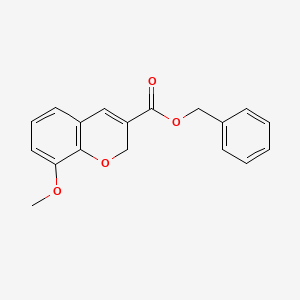
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)
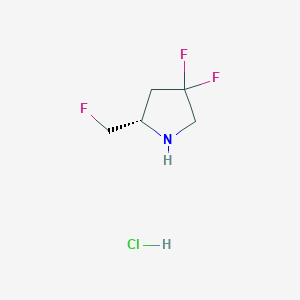
![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)
